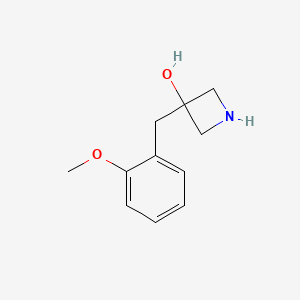

3-(2-Methoxybenzyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18222314

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 3-[(2-methoxyphenyl)methyl]azetidin-3-ol |

| Standard InChI | InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |

| Standard InChI Key | FCCKHSSYWWTKKU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1CC2(CNC2)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(2-methoxybenzyl)azetidin-3-ol is C₁₁H₁₅NO₂, with a molecular weight of 209.24 g/mol. The azetidine ring, a four-membered saturated heterocycle, introduces significant ring strain, enhancing reactivity and influencing conformational stability . The 2-methoxybenzyl substituent contributes to the compound’s lipophilicity, as evidenced by its predicted logP value of 1.82, calculated using the Osiris property explorer .

Structural Features

-

Azetidine Core: The azetidine ring’s puckered conformation reduces steric hindrance, enabling interactions with biological targets such as enzymes and receptors .

-

2-Methoxybenzyl Group: The methoxy group at the ortho position of the benzyl moiety enhances electron-donating effects, potentially influencing binding affinity in pharmacological contexts .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 209.24 g/mol |

| logP (Predicted) | 1.82 |

| Hydrogen Bond Donors | 2 (hydroxyl, NH) |

| Hydrogen Bond Acceptors | 3 (two ether oxygens, NH) |

Synthesis and Optimization

The synthesis of 3-(2-methoxybenzyl)azetidin-3-ol follows a three-step protocol adapted from methods used for analogous azetidine derivatives .

Stepwise Synthesis

-

Ring-Opening of Epichlorohydrin:

-

Cyclization:

-

Hydrogenolysis:

Table 2: Synthetic Route Comparison

| Step | Key Parameter | Value |

|---|---|---|

| 1 | Temperature | 0–5°C |

| 2 | Solvent | Acetonitrile |

| 3 | Catalyst | Pd/C (5% w/w) |

Biological Activity and Mechanisms

Recent studies on structurally related azetidine derivatives suggest potential therapeutic applications for 3-(2-methoxybenzyl)azetidin-3-ol.

Antimicrobial Activity

-

MRSA Inhibition: Analogous compounds with bromine substitutions show MIC values of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus.

Applications in Drug Development

Pharmacokinetic Optimization

-

Lipophilicity: The logP of 1.82 facilitates blood-brain barrier penetration, suggesting utility in CNS-targeted therapies .

-

Metabolic Stability: Azetidine rings resist cytochrome P450 oxidation, prolonging half-life in vivo .

Scaffold for Analog Synthesis

-

Derivatization Sites:

-

Hydroxyl group: Acylation or sulfonation for prodrug strategies.

-

Benzyl methoxy group: Halogenation to modulate electronic effects.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume